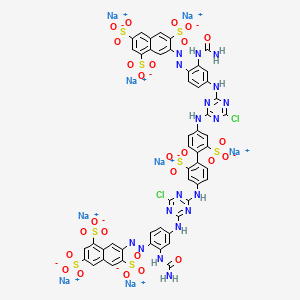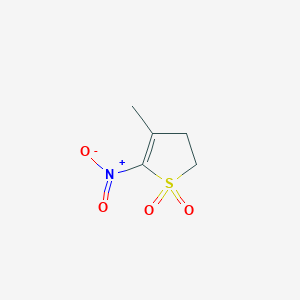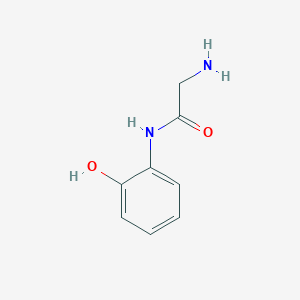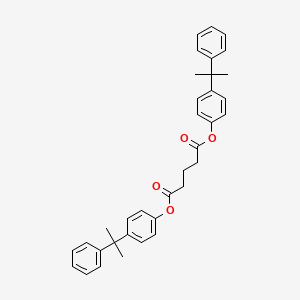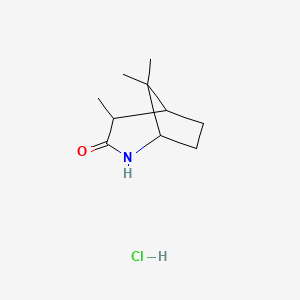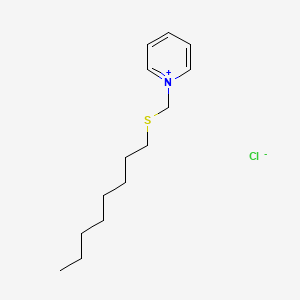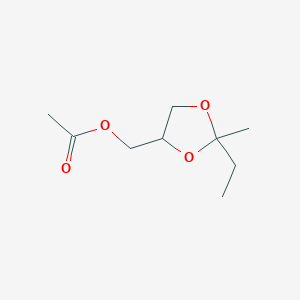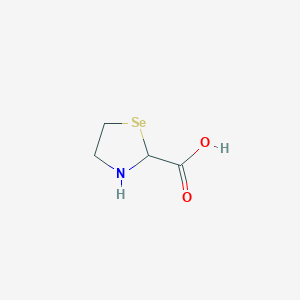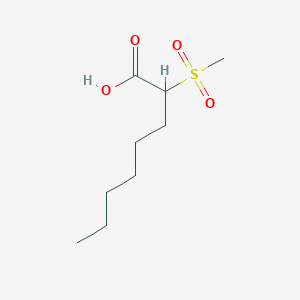![molecular formula C14H17N5O2 B14479487 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate CAS No. 65122-44-3](/img/structure/B14479487.png)
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is a chemical compound with the molecular formula C14H17N5O2. It is known for its unique structure, which includes both amine and azo functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate typically involves the diazotization of 3-aminophenylamine followed by coupling with 1,3-benzenediamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting diazonium salt is then reacted with 1,3-benzenediamine to form the azo compound. The final step involves the acetylation of the amine groups to produce the monoacetate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of 1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The amine groups can also participate in hydrogen bonding and other interactions, affecting the compound’s activity.
類似化合物との比較
Similar Compounds
1,3-Benzenediamine: A simpler compound without the azo group.
4-[(4-Aminophenyl)azo]-1,3-benzenediamine: A similar compound with a different substitution pattern.
1,3-Benzenediamine, 4-methyl-: Another derivative with a methyl group instead of the azo group.
Uniqueness
1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate is unique due to the presence of both amine and azo functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
特性
CAS番号 |
65122-44-3 |
|---|---|
分子式 |
C14H17N5O2 |
分子量 |
287.32 g/mol |
IUPAC名 |
acetic acid;4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5.C2H4O2/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;1-2(3)4/h1-7H,13-15H2;1H3,(H,3,4) |
InChIキー |
AHQBRNKSJWJUKC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



